N-(3-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide
Description
N-(3-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide is an organic compound with the molecular formula C12H17N2O3S This compound is characterized by the presence of a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a phenyl ring
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[3-cyclopropyloxy-5-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-12-8-5-9(13-17(2,14)15)7-11(6-8)16-10-3-4-10/h5-7,10,12-13H,3-4H2,1-2H3 |
InChI Key |
HKSALKSWSFWQBX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-5-(methylamino)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyclopropoxy-5-(dimethylamino)phenyl)methanesulfonamide
- N-(3-Cyclopropoxy-5-(ethylamino)phenyl)methanesulfonamide
- N-(3-Cyclopropoxy-5-(propylamino)phenyl)methanesulfonamide
Uniqueness
N-(3-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its stability and reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
